molecular formula C17H24O6 B14589763 Diethyl [(3,5-dimethoxyphenyl)methyl](methyl)propanedioate CAS No. 61227-49-4

Diethyl [(3,5-dimethoxyphenyl)methyl](methyl)propanedioate

Cat. No.: B14589763
CAS No.: 61227-49-4
M. Wt: 324.4 g/mol
InChI Key: HQXUEUKMMTVUTI-UHFFFAOYSA-N
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Description

Diethyl (3,5-dimethoxyphenyl)methylpropanedioate is an organic compound with a complex structure that includes a phenyl ring substituted with methoxy groups and a propanedioate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (3,5-dimethoxyphenyl)methylpropanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable benzyl halide derivative. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with the benzyl halide to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3,5-dimethoxyphenyl)methylpropanedioate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding phenolic derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Alkyl halides and bases such as sodium ethoxide are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl (3,5-dimethoxyphenyl)methylpropanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (3,5-dimethoxyphenyl)methylpropanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. The methoxy groups on the phenyl ring can influence the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity but lacking the phenyl ring and methoxy groups.

    Benzyl acetate: Contains a benzyl group but lacks the ester functionality of diethyl propanedioate.

Uniqueness

Diethyl (3,5-dimethoxyphenyl)methylpropanedioate is unique due to the presence of both the phenyl ring with methoxy substituents and the propanedioate ester.

Properties

CAS No.

61227-49-4

Molecular Formula

C17H24O6

Molecular Weight

324.4 g/mol

IUPAC Name

diethyl 2-[(3,5-dimethoxyphenyl)methyl]-2-methylpropanedioate

InChI

InChI=1S/C17H24O6/c1-6-22-15(18)17(3,16(19)23-7-2)11-12-8-13(20-4)10-14(9-12)21-5/h8-10H,6-7,11H2,1-5H3

InChI Key

HQXUEUKMMTVUTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=CC(=C1)OC)OC)C(=O)OCC

Origin of Product

United States

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